Product packaging for 5,5,5-Trifluoropent-3-yn-2-ol(Cat. No.:CAS No. 124550-97-6)

5,5,5-Trifluoropent-3-yn-2-ol

Cat. No.: B15297263
CAS No.: 124550-97-6
M. Wt: 138.09 g/mol
InChI Key: UHGWURGSCDBZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,5,5-Trifluoropent-3-yn-2-ol (CAS 407-56-7) is a valuable fluorinated building block in organic and medicinal chemistry research. Its molecular structure incorporates both an alkyne and an alcohol functional group, making it a versatile intermediate for further chemical transformations. The presence of the trifluoromethyl (CF₃) group is of particular interest, as its incorporation into target molecules can significantly alter their physicochemical properties, metabolic stability, and binding affinity, a strategy widely employed in drug discovery . This compound demonstrates specific utility in stereoselective synthesis. Research shows it can be used in ring-opening reactions of epoxides to produce homopropargylic alcohols bearing a CF₃ moiety in a highly regio- and stereoselective manner . Furthermore, its primary research value is exemplified in the design and synthesis of potent enzyme inhibitors. It serves as a key synthetic intermediate in the development of selective inhibitors for kinases such as Nek2, a serine/threonine kinase studied as a potential oncology target . The alkyne handle allows for further diversification, for instance, via Lindlar-catalyzed hydrogenation to the corresponding alkene, enabling fine-tuning of the inhibitor's structure . As a specialist chemical, this compound is intended for use as a high-value intermediate in research-scale applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions, typically cold-chain transportation and storage, are recommended to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3O B15297263 5,5,5-Trifluoropent-3-yn-2-ol CAS No. 124550-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124550-97-6

Molecular Formula

C5H5F3O

Molecular Weight

138.09 g/mol

IUPAC Name

5,5,5-trifluoropent-3-yn-2-ol

InChI

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3

InChI Key

UHGWURGSCDBZRO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(F)(F)F)O

Origin of Product

United States

Reactivity and Chemical Transformations of 5,5,5 Trifluoropent 3 Yn 2 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality of 5,5,5-Trifluoropent-3-yn-2-ol readily undergoes reactions typical of alcohols, including derivatization and redox transformations.

Derivatization for Synthetic Utility (e.g., Esterification, Etherification)

The hydroxyl group can be converted into esters and ethers to modify the compound's properties or to introduce new functionalities. For instance, esterification can be achieved through reaction with carboxylic acids or their derivatives. An example is the Steglich/Hassner esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction between the alcohol and a carboxylic acid. rsc.org

Redox Transformations and Rearrangements

Oxidation of the secondary alcohol in this compound to the corresponding ketone, 5,5,5-trifluoropent-3-yn-2-one, can be challenging. Attempts to oxidize the analogous alcohol, 5,5,5-trifluoro-1-phenylpent-3-yn-2-ol, using reagents like pyridinium (B92312) chlorochromate or sodium dichromate in sulfuric acid were unsuccessful. molaid.com However, the related compound, 5,5,5-trifluoro-1-phenylpent-3-yn-2-ol, was oxidized to a diketone. molaid.com

The trifluoromethyl analogue, 5-CF3-pent-3-en-2-ol, has been shown to undergo Johnson-Claisen rearrangements. rsc.org This suggests that under appropriate conditions, this compound or its derivatives could potentially undergo similar sigmatropic rearrangements.

Reactions of the Alkyne Moiety

The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the alkyne, making it susceptible to a variety of addition and cyclization reactions.

Metal-Catalyzed Functionalizations (e.g., Hydration, Hydroamination, Cycloadditions)

The carbon-carbon triple bond of this compound is a versatile handle for metal-catalyzed transformations.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals, including early transition metals (Groups 3-5, lanthanides), late transition metals, and main group metals (Groups 1, 2, 13). vtt.finih.govresearchgate.netillinois.eduprinceton.edu Early transition metals typically activate the amine, while late transition metals often activate the alkyne. vtt.fi This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates.

Cycloadditions: Metal catalysts, such as rhodium, can facilitate cycloaddition reactions. rsc.orgnih.govresearchgate.net For example, rhodium(I)-catalyzed [5+2] cycloadditions of alkynes with vinylcyclopropanes are known to produce seven-membered rings. nih.gov In the presence of carbon monoxide, a three-component [5+2+1] cycloaddition can occur, leading to eight-membered ring systems. nih.govresearchgate.net

Cycloaddition Reactions for Heterocycle Formation (e.g., 1,3-Dipolar Cycloadditions)

The alkyne in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. wikipedia.orgorganic-chemistry.org This type of reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like an azide (B81097) or nitrile oxide) with the alkyne. wikipedia.orgorganic-chemistry.org These reactions are a powerful tool for constructing complex heterocyclic frameworks with high regio- and stereoselectivity. wikipedia.orgmdpi.comresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of these cycloadditions.

Radical and Anionic Additions to the Triple Bond

The electron-deficient nature of the alkyne in this compound makes it a good substrate for radical and anionic addition reactions. For example, nucleophilic attack by imidazole (B134444) on the triple bond of the derived ester, 2-acetoxy-5,5,5-trifluoropent-3-yne, leads to the formation of a (Z)-alkene. molaid.com This demonstrates the susceptibility of the triple bond to attack by nucleophiles.

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (CF₃) group is a unique structural motif that significantly alters the chemical and physical properties of organic molecules due to its strong electron-withdrawing nature, high electronegativity, and metabolic stability. nih.govresearchgate.net In this compound, the presence of the CF₃ group at a position adjacent to the alkyne functionality profoundly influences the molecule's reactivity and the selectivity of its chemical transformations.

Electronic Effects on Reaction Pathways

The primary influence of the trifluoromethyl group on the reactivity of this compound stems from its powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the carbon-carbon triple bond, creating a region of lower electron density (electrophilicity) on the carbon atom to which the CF₃ group is attached (C-5) and the adjacent alkynyl carbon (C-4).

This electronic perturbation dictates the regioselectivity of addition reactions. Nucleophilic attack is generally directed away from the electron-deficient center, while electrophilic or radical additions are influenced by the stability of the resulting intermediates. For instance, the addition of a trifluoromethyl radical to an alkyne proceeds to form a stabilized allenyl or vinyl radical intermediate. nih.govrsc.org The strong electron-withdrawing nature of the CF₃ group can stabilize such radical intermediates, potentially favoring radical-mediated reaction pathways. researchgate.netmdpi.com

The electronic impact is also evident in reactions involving the adjacent alcohol group. An attempt to oxidize the secondary alcohol in this compound to the corresponding ketone, 5,5,5-trifluoropent-3-yn-2-one, using standard oxidizing agents like pyridinium chlorochromate or sodium dichromate in sulfuric acid, was reported to be unsuccessful. researchgate.net This lack of reactivity can be attributed to the destabilization of the transition state by the adjacent electron-deficient alkyne. The buildup of partial positive charge on the carbinol carbon during oxidation is disfavored by the powerful inductive pull of the CF₃ group transmitted through the triple bond.

Table 1: Electronic Influence of the Trifluoromethyl Group on the Reactivity of this compound

FeatureElectronic Effect of CF₃ GroupConsequence on Reactivity
Alkyne Bond (C≡C)Strong inductive electron withdrawal (-I) polarizes the π-system.Modulates the regioselectivity of addition reactions; C-4 becomes more electrophilic.
Reaction IntermediatesStabilizes adjacent radical intermediates.May favor radical-mediated transformation pathways over ionic ones. researchgate.netmdpi.com
Alcohol OxidationDestabilizes positive charge buildup on the adjacent carbinol carbon in the transition state.Inhibits oxidation of the secondary alcohol to a ketone under standard conditions. researchgate.net

Stereoelectronic Control in Transformations

Stereoelectronic effects are orbital-based interactions that dictate the geometry and, consequently, the reactivity and selectivity of chemical reactions. wikipedia.orgresearchgate.net These effects arise from the specific spatial arrangement of orbitals, involving stabilizing donor-acceptor interactions, such as the overlap between a filled bonding or non-bonding orbital and a vacant anti-bonding orbital. wikipedia.orgrsc.org

In this compound, the trifluoromethyl group exerts significant stereoelectronic control. The key interactions involve hyperconjugation, where the electron density from adjacent C-H or C-C σ-bonds can be donated into the low-lying anti-bonding orbitals (σ*) of the C-F bonds. Conversely, negative hyperconjugation involves donation from a filled orbital (like an oxygen lone pair) into an acceptor orbital. rsc.org

The alignment of the C-F σ* orbitals relative to the alkyne's π-system and the C-O bond of the alcohol is crucial. For a reaction to proceed, the transition state must adopt a geometry that allows for optimal orbital overlap. For example, in an addition reaction to the alkyne, the incoming reagent will approach from a trajectory that maximizes interaction with the π-orbitals, and the orientation of the CF₃ group can influence which face of the alkyne is more accessible or electronically favored. wikipedia.org

While specific studies detailing the stereoelectronic control in reactions of this compound are limited, the principles are well-established. The significant energetic stabilization provided by proper orbital alignment can override steric hindrance in certain cases, guiding the stereochemical outcome of a reaction. wikipedia.org The presence of the chiral center at C-2, combined with the powerful electronic and stereoelectronic influence of the CF₃ group, makes this molecule a potentially valuable substrate for asymmetric synthesis, where facial selectivity is controlled by these subtle orbital interactions. acs.orgacs.org

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. uwindsor.canih.gov Similarly, multicomponent reactions (MCRs) involve three or more reactants coming together in a one-pot procedure to form a product that incorporates substantial portions of all starting materials. mdpi.com These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures.

The bifunctional nature of this compound, containing both an alkyne and an alcohol, makes it a suitable candidate for participating in such complex transformations. The alkyne can act as a π-system for cycloadditions, while the alcohol can serve as an internal nucleophile or directing group.

While no extensive studies on cascade reactions directly employing this compound have been reported, its derivatives have shown reactivity indicative of this potential. For example, the corresponding acetate (B1210297) ester, 2-acetoxy-5,5,5-trifluoropent-3-yne, undergoes a facile [3+2] cycloaddition reaction with diazomethane. researchgate.net This reaction proceeds to form a heterocyclic pyrazole (B372694) structure, demonstrating the ability of the trifluoromethylated alkyne to act as a dipolarophile.

Table 2: Cycloaddition Reaction of a this compound Derivative

ReactantReagentReaction TypeProductReference
2-Acetoxy-5,5,5-trifluoropent-3-yneDiazomethane[3+2] Cycloaddition3-[(1′-acetoxy)ethyl]-4-trifluoromethylpyrazole researchgate.net

The potential for this compound to participate in metal-catalyzed cascade reactions, such as Pauson-Khand type reactions (a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide), is significant. uwindsor.ca The electron-deficient nature of the alkyne could influence the kinetics and selectivity of the cobalt-mediated carbonyl-ene cyclization. Furthermore, the hydroxyl group could potentially be used to tether the molecule to a catalytic center or to participate in subsequent intramolecular cyclizations after an initial intermolecular event, leading to the rapid assembly of complex polycyclic structures.

Applications of 5,5,5 Trifluoropent 3 Yn 2 Ol As a Synthetic Building Block

Precursor for Fluorinated Heterocyclic Compounds

The reactivity of the alkyne and hydroxyl functionalities in 5,5,5-Trifluoropent-3-yn-2-ol makes it an excellent starting material for the synthesis of a variety of fluorinated heterocyclic compounds. These compounds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the biological activity and metabolic stability of these heterocyclic systems.

Research has demonstrated the utility of similar fluorinated building blocks in constructing complex heterocyclic systems. For instance, the reaction of fluorinated alkynes can lead to the formation of pyrazoles, isoxazoles, and other important five-membered heterocycles through cycloaddition reactions. The hydroxyl group in this compound can be used to introduce further diversity, either by participating directly in the cyclization reaction or by serving as a handle for subsequent functionalization.

Heterocycle ClassSynthetic StrategyPotential Significance
Fluorinated PyrazolesCycloaddition with diazo compoundsAntifungal, anti-inflammatory agents
Fluorinated IsoxazolesCycloaddition with nitrile oxidesAntiviral, analgesic properties
Fluorinated FuransAcid or metal-catalyzed cyclizationBioactive natural product analogues

Role in the Construction of Complex Fluorinated Organic Frameworks

The rigid structure of the alkyne unit in this compound makes it a valuable component for the construction of well-defined and complex fluorinated organic frameworks. These frameworks can have applications in materials science, for example, as porous materials for gas storage or as components in advanced polymers.

The trifluoromethyl groups can influence the solid-state packing and intermolecular interactions within these frameworks, leading to materials with unique physical and chemical properties. The ability to form extended structures through polymerization or cross-coupling reactions of the alkyne moiety allows for the creation of intricate and robust architectures.

Framework TypeConstruction MethodPotential Application
Fluorinated PolymersTransition-metal catalyzed polymerizationHigh-performance plastics, membranes
Covalent Organic Frameworks (COFs)Sonogashira or other cross-coupling reactionsGas separation, catalysis
Metal-Organic Frameworks (MOFs)Coordination to metal centers via the hydroxyl groupSensory materials, drug delivery

Integration into Macrocyclic and Supramolecular Architectures (Hypothetical for academic scope)

While specific examples of this compound in macrocyclic and supramolecular chemistry are not yet widely reported, its structural features make it an intriguing candidate for such applications from a hypothetical, academic standpoint. The linear alkyne unit can act as a rigid linker in the construction of macrocycles, while the trifluoromethyl and hydroxyl groups can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the assembly of supramolecular structures.

The directed nature of these interactions could be exploited to design self-assembling systems with predictable and well-defined architectures. The incorporation of the trifluoromethyl group could also be used to tune the solubility and recognition properties of these complex assemblies.

Development of Fluorinated Ligands and Organometallic Species

The hydroxyl group and the alkyne in this compound provide potential coordination sites for metal ions, making it a valuable scaffold for the development of novel fluorinated ligands. mdpi.com Fluorinated ligands are of great interest in coordination chemistry and catalysis, as the electron-withdrawing nature of the trifluoromethyl group can significantly modify the electronic properties of the metal center, influencing its reactivity and catalytic activity. mdpi.com

For example, coordination of the hydroxyl group to a metal center, followed by further reaction at the alkyne, could lead to the formation of bidentate or polydentate ligands. These ligands can be used to stabilize reactive organometallic species or to create catalysts with enhanced performance. The presence of the trifluoromethyl group can also enhance the stability of the resulting metal complexes and in some cases, facilitate catalytic cycles. mdpi.comresearchgate.net Research into fluorinated ligands has shown their utility in creating metallodrugs with potential anticancer properties and in developing catalysts for challenging chemical transformations. mdpi.comrsc.org

Metal Complex TypePotential ApplicationInfluence of CF3 Group
Transition Metal CatalystsAsymmetric synthesis, cross-coupling reactionsEnhanced Lewis acidity, catalyst stability
Main Group Metal ComplexesLewis acid catalysisModified reactivity and selectivity
Lanthanide ComplexesLuminescent materials, MRI contrast agentsAltered photophysical properties

Advanced Spectroscopic and Computational Analysis of 5,5,5 Trifluoropent 3 Yn 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of fluorinated molecules like 5,5,5-Trifluoropent-3-yn-2-ol. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive dataset for analysis.

Mechanistic Elucidation: In synthetic chemistry, NMR is used to monitor reaction progress and identify intermediates. For instance, during the synthesis of this compound, the disappearance of reactant signals and the concurrent appearance of product peaks in ¹H and ¹⁹F NMR spectra confirm the reaction pathway. The presence of the trifluoromethyl group offers a distinct advantage, as ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for tracking the incorporation of the -CF₃ moiety. man.ac.ukwikipedia.org

Stereochemical Assignment: The carbon atom at position 2 (C2) is a chiral center. NMR techniques are vital for determining the stereochemistry of this alcohol. Long-range spin-spin couplings between protons and fluorine atoms (ⁿJHF) are commonly observed and are highly dependent on the dihedral angle and distance between the coupled nuclei. wikipedia.org Two-dimensional NMR experiments, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can detect through-space interactions between the protons on the methyl group (C1) and the methine proton (H2) with the fluorine atoms of the trifluoromethyl group (C5). These correlations provide definitive proof of the molecule's three-dimensional structure and conformation in solution.

The expected NMR data, based on analysis of similar structures, are summarized in the table below. nih.govrsc.org

NucleusAtom PositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
¹H CH₃ (C1)~1.3 - 1.5Doublet (d)³JHH ≈ 7 Hz
CH (C2)~4.3 - 4.6Quartet of quartets (qq)³JHH ≈ 7 Hz, ⁵JHF ≈ 1-3 Hz
OHVariable (2.0 - 5.0)Singlet (s, broad)-
¹³C C1 (CH₃)~20 - 25Quartet (q)¹JCH ≈ 130 Hz
C2 (CH-OH)~55 - 60Doublet (d)¹JCH ≈ 150 Hz
C3 (Alkyne)~80 - 85Quartet (q)²JCF ≈ 3-5 Hz
C4 (Alkyne)~85 - 90Quartet (q)¹JCF ≈ 50-60 Hz
C5 (CF₃)~120 - 125Quartet (q)¹JCF ≈ 270-280 Hz
¹⁹F CF₃ (C5)~ -70 to -75Singlet (s) or Quartet (q)⁵JFH ≈ 1-3 Hz (if resolved)

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound. These two methods are complementary, as molecular vibrations can be IR-active, Raman-active, both, or neither, depending on changes in the dipole moment and polarizability, respectively. ksu.edu.sayoutube.com

For this compound, key vibrational modes can be predicted:

O-H Stretch: A strong, broad absorption in the IR spectrum is expected around 3300-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Absorptions in the 2900-3000 cm⁻¹ region correspond to the stretching of the sp³-hybridized C-H bonds in the methyl and methine groups.

C≡C Stretch: The internal alkyne triple bond stretch is expected in the 2200-2260 cm⁻¹ region. Due to the molecule's asymmetry, this peak should be visible in both IR and Raman spectra, though it is often weak.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1100-1300 cm⁻¹ range. These are often the most intense peaks in the fingerprint region.

Conformational Analysis: By recording spectra at variable temperatures, it is possible to study the equilibrium between different rotational isomers (conformers). researchgate.net Changes in the relative intensities of certain vibrational bands can be used to determine the enthalpy difference between conformers, providing insight into the molecule's conformational preferences and the energetic impact of the trifluoromethyl group. researchgate.net

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-HStretch3300 - 3500Strong, BroadWeak
C-H (sp³)Stretch2900 - 3000MediumMedium
C≡CStretch2200 - 2260Weak to MediumMedium
C-FStretch1100 - 1300Very StrongWeak
C-OStretch1050 - 1150StrongWeak

Mass Spectrometry in Reaction Pathway Monitoring and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Reaction Pathway Monitoring: MS is increasingly used for the online monitoring of chemical reactions. youtube.com During the synthesis of this compound, MS can track the consumption of reactants and the formation of the product in real-time. This allows for precise determination of reaction endpoints and optimization of reaction conditions, minimizing the formation of impurities.

Isomer Differentiation: While isomers have the same molecular formula and thus the same molecular weight, they often exhibit distinct fragmentation patterns upon ionization. chemguide.co.uklibretexts.org The molecular ion peak for this compound (C₅H₅F₃O) is expected at an m/z of 138.03. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. For example:

Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a peak at m/z 123.

Loss of water (H₂O): [M - 18]⁺ leading to a peak at m/z 120.

Loss of a trifluoromethyl radical (•CF₃): [M - 69]⁺ leading to a peak at m/z 69.

Cleavage of the C2-C3 bond: This could yield fragments like [CH₃CHOH]⁺ (m/z 45) and [C≡CCF₃]⁺ (m/z 93).

These fragmentation patterns would be distinct from those of a constitutional isomer, such as 1,1,1-trifluoropent-3-yn-2-ol, which would likely show different characteristic fragments due to the different placement of the functional groups. This allows for clear differentiation between isomers. nih.govlibretexts.org

IonFormulaExpected m/zDescription
Molecular Ion[C₅H₅F₃O]⁺138Parent molecule
Fragment[C₄H₂F₃O]⁺123Loss of •CH₃
Fragment[C₅H₃F₃]⁺120Loss of H₂O
Fragment[C₄H₅O]⁺69Loss of •CF₃
Fragment[C₂H₅O]⁺45Cleavage of C2-C3 bond

Computational Chemistry Investigations

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can be employed to:

Determine the optimized three-dimensional geometry and predict bond lengths and angles.

Calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov

Predict NMR chemical shifts and coupling constants, providing a powerful tool for validating structural assignments.

Generate maps of electrostatic potential, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reactivity.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of dynamic processes that are inaccessible to many experimental techniques. nih.govsemanticscholar.org For this compound, MD simulations can be used to:

Study conformational changes and the flexibility of the molecule in various solvent environments.

Analyze intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.

Simulate the approach of a reactant to the molecule, providing insights into the initial stages of a chemical reaction and the role of the surrounding solvent in mediating the process. arabjchem.orgnih.gov

Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition states that connect reactants, intermediates, and products. DFT calculations are instrumental in this analysis. For a key transformation involving this compound, such as an addition reaction across the alkyne, computational methods can:

Locate the geometric structure of the transition state.

Calculate the activation energy (the energy barrier) for the reaction, which determines the reaction rate.

Construct a complete potential energy surface, or energy landscape, that maps the energy of the system as a function of the geometric changes during the reaction. arabjchem.org This landscape provides a detailed mechanistic picture, revealing the feasibility of different reaction pathways and explaining the observed product distribution.

Mechanistic Investigations of Reactions Involving 5,5,5 Trifluoropent 3 Yn 2 Ol

Elucidation of Catalytic Cycles and Intermediates

Detailed mechanistic studies specifically on 5,5,5-Trifluoropent-3-yn-2-ol are limited in publicly available literature. However, by examining reactions of analogous trifluoromethyl-substituted alkynes and propargylic alcohols, plausible catalytic cycles and key intermediates can be inferred.

Gold-Catalyzed Cyclization Reactions: Gold(I) catalysts are well-known to activate alkyne functionalities towards nucleophilic attack. For a molecule like this compound, intramolecular cyclization is a probable reaction pathway. A general catalytic cycle would likely involve:

π-Activation: The cationic gold(I) catalyst coordinates to the alkyne of this compound, increasing its electrophilicity.

Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This can proceed in either an exo-dig or endo-dig fashion, leading to five- or six-membered ring systems, respectively. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of this step.

Protodeauration/Catalyst Regeneration: The resulting vinyl-gold intermediate undergoes protodeauration to yield the cyclized product and regenerate the active gold(I) catalyst, thus closing the catalytic cycle.

Key intermediates in these transformations are the gold-π-alkyne complex and the subsequent vinyl-gold species. The stability and reactivity of these intermediates are dictated by the ligands on the gold catalyst and the electronic properties of the substrate.

Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the alcohol functionality of this compound could be derivatized into a leaving group (e.g., a tosylate or a carbonate). The trifluoromethylalkyne moiety could then participate in reactions like the Sonogashira or Suzuki coupling. The catalytic cycle for a Sonogashira-type coupling would generally proceed through:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to an aryl or vinyl halide.

Transmetalation: The acetylide of the derivatized this compound (formed in situ with a copper co-catalyst and a base) transmetalates to the palladium(II) center.

Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the C-C coupled product, regenerating the palladium(0) catalyst.

The trifluoromethyl group can influence the rates of these steps through its strong inductive effect.

Kinetic and Thermodynamic Studies of Transformations

Quantitative kinetic and thermodynamic data for reactions of this compound are scarce. However, qualitative observations from related systems provide some insights.

In a study on the researchgate.netresearchgate.net-sigmatropic rearrangements of related SF₅-substituted allylic alcohols, it was noted that the steric bulk of the substituent at the γ-position could prevent the reaction, leading to decomposition at elevated temperatures. rsc.org While the trifluoromethyl group is smaller than the pentafluorosulfanyl group, its steric and electronic effects are still significant and would influence reaction rates and equilibria. For instance, in cycloaddition reactions, the activation energy barrier will be affected by the electronic nature of the trifluoromethyl group, which can stabilize or destabilize transition states.

The table below presents a conceptual framework for the expected influence of the trifluoromethyl group on kinetic and thermodynamic parameters in common reactions, based on general principles of physical organic chemistry.

Reaction TypeExpected Influence of CF₃ Group on KineticsExpected Influence of CF₃ Group on Thermodynamics
Nucleophilic Attack on Alkyne Rate enhancement due to increased electrophilicity of the alkyne.Stabilization of the product if the CF₃ group is conjugated with a newly formed system.
Deprotonation of Alcohol Increased acidity of the alcohol (lower pKa) due to the inductive effect.Shifts equilibrium towards the alkoxide.
researchgate.netresearchgate.net-Sigmatropic Rearrangement Potential rate modulation depending on the transition state structure.The strong C-F bonds can influence the overall enthalpy change of the reaction.

Stereochemical Outcomes and Chirality Transfer Mechanisms

The presence of a stereocenter at the C-2 position in this compound makes it a valuable substrate for stereoselective reactions and for studying chirality transfer.

In reactions where the alcohol or the corresponding alkoxide is the reacting moiety, the existing stereochemistry can direct the approach of incoming reagents. For example, in an intramolecular cyclization, the stereochemistry at C-2 can influence the facial selectivity of the nucleophilic attack on the alkyne, leading to the preferential formation of one diastereomer of the cyclized product. This is a form of substrate-controlled stereoselectivity.

When a chiral catalyst is employed, the situation becomes more complex, involving matched and mismatched diastereomeric transition states. The inherent chirality of the substrate can either reinforce or oppose the stereochemical preference of the catalyst.

A study on the reactions of SF₅-containing aldimines with benzyloxyketene demonstrated very good 1,2-diastereoselectivity. researchgate.net This suggests that in analogous reactions involving this compound, the chiral center adjacent to the reacting group can effectively control the stereochemical outcome.

Mechanisms of chirality transfer often involve the formation of a rigid transition state where the stereochemical information is relayed through space. In the case of metal-catalyzed reactions, the coordination of the chiral alcohol to the metal center can create a chiral environment that directs the subsequent bond-forming steps.

Solvent Effects and Reaction Environment Influences

The solvent can play a critical role in the outcome of reactions involving this compound by influencing the stability of reactants, intermediates, and transition states.

Polarity and Coordinating Ability: In reactions involving charged intermediates, such as in some catalytic cycles, polar solvents can stabilize these species, thereby accelerating the reaction. However, coordinating solvents can compete with the substrate for binding to a metal catalyst, potentially inhibiting the reaction. For instance, in aldol (B89426) reactions of related SF₅-acetates, non-nucleophilic solvents like CH₂Cl₂ favor transition states with F•••Ti bonding, leading to high diastereoselectivity, while nucleophilic solvents can disrupt this interaction and lead to opposite stereochemistry. researchgate.net A similar effect can be anticipated for reactions of this compound where Lewis acidic catalysts are used.

Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the hydroxyl group and the fluorine atoms of the trifluoromethyl group. This can affect the nucleophilicity of the alcohol and the electrophilicity of the alkyne. In reactions where the alcohol acts as a nucleophile, hydrogen bonding by a protic solvent might decrease its reactivity by lowering the energy of the ground state. Conversely, a solvent that can accept a hydrogen bond might enhance the nucleophilicity of the alcohol.

The choice of solvent can also influence the stereoselectivity of a reaction. The differential solvation of diastereomeric transition states can lead to an enhancement of the diastereomeric excess.

The following table summarizes the expected influence of different solvent types on reactions involving this compound.

Solvent TypePotential Effects on Reactivity and Selectivity
Non-polar, Aprotic (e.g., Toluene, Hexane)Favors reactions where charge separation is minimal. May be suitable for sigmatropic rearrangements.
Polar, Aprotic (e.g., THF, CH₂Cl₂)Can dissolve polar reagents and stabilize charged intermediates. THF can act as a ligand for metal catalysts.
Polar, Protic (e.g., Methanol (B129727), Water)Can act as a proton source/sink and engage in hydrogen bonding, affecting nucleophilicity and electrophilicity.

This table provides a general guide to expected solvent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.